Ethyl2,4-dichlorothieno[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Ethyl2,4-dichlorothieno[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl2,4-dichlorothieno[2,3-d]pyrimidine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol.
Chlorination: The diol is then subjected to chlorination using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine.
Esterification: The final step involves the esterification of the chlorinated intermediate with ethanol to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl2,4-dichlorothieno[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2- and 4-positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Reagents such as amines, thiols, and alcohols can be used in substitution reactions.
Oxidation/Reduction: Standard oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino-thienopyrimidine derivative .
Scientific Research Applications
Ethyl2,4-dichlorothieno[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It serves as an important intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antiviral activities.
Medicine: Research has explored its use in developing neuroprotective and anti-inflammatory agents.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of ethyl2,4-dichlorothieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorothieno[3,2-d]pyrimidine: Similar in structure but lacks the ethyl ester group.
2-Amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine: Contains additional amino groups and different substituents.
Uniqueness
Ethyl2,4-dichlorothieno[2,3-d]pyrimidine-5-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H6Cl2N2O2S |
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Molecular Weight |
277.13 g/mol |
IUPAC Name |
ethyl 2,4-dichlorothieno[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H6Cl2N2O2S/c1-2-15-8(14)4-3-16-7-5(4)6(10)12-9(11)13-7/h3H,2H2,1H3 |
InChI Key |
DKSSKTABJDRUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC2=C1C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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